2-Allyl-3-(tert-butoxy)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Allyl-3-(tert-butoxy)cyclobutan-1-ol” is a cyclobutanoid compound with the molecular formula C11H20O2 . It has a molecular weight of 184.28 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H20O2/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8-10,12H,1,6-7H2,2-4H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Epoxidation of Allylic Alcohols
A study on the epoxidation of allylic alcohols, such as 3-methyl-2-cyclohexen-1-ol, with tert-butylhydroperoxide, demonstrated that the selectivity towards epoxides could be significantly enhanced through the addition of small amounts of amines. This method was applied to various allylic alcohols, showcasing a potential application for 2-Allyl-3-(tert-butoxy)cyclobutan-1-ol in similar reactions (Dusi, Mallát, & Baiker, 1999).
Oxidation and Deprotection of Ethers
Research demonstrated that tert-Butylperoxy)iodanes could oxidize benzyl and allyl ethers to esters at room temperature, suggesting a role for this compound in facilitating similar oxidative transformations (Ochiai et al., 1996).
Metal-catalyzed Epoxidation
A study on the metal-catalyzed epoxidation of olefins with organic hydroperoxides highlighted the effect of solvent and hydroperoxide structure, indicating a potential application in optimizing the epoxidation process for compounds similar to this compound (Sheldon et al., 1973).
Mitsunobu Reaction
The Mitsunobu reaction, involving the stereochemical inversion of allylic alcohols, was explored in detail, offering insights into reactions that could potentially involve this compound as a substrate or intermediate (Shull et al., 1997).
Alkoxyl-radical-mediated Synthesis
A study on the alkoxyl-radical-mediated synthesis of functionalized allyl tert-(hetero)cyclobutanols, using organosilicon reagents, revealed a unique process that might be applicable to synthesizing or modifying compounds like this compound, highlighting its potential as a synthetic building block (Zhang, Zhang, & Shen, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8-10,12H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSCRDLMPZUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.